1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea
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Overview
Description
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea is a synthetic organic compound that features a unique structure combining a dihydroisoquinoline moiety with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea typically involves multiple steps:
N-Alkylation of 3,4-dihydroisoquinoline: This step involves the reaction of 3,4-dihydroisoquinoline with a suitable alkylating agent to introduce the propyl group.
Formation of the Urea Derivative: The alkylated product is then reacted with oxolan-2-ylmethyl isocyanate to form the desired urea derivative.
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline Derivatives: These compounds share the dihydroisoquinoline core and may exhibit similar chemical reactivity and biological activity.
Oxolane Derivatives: Compounds containing the oxolane ring may have comparable physical and chemical properties.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(20-13-17-7-3-12-23-17)19-9-4-10-21-11-8-15-5-1-2-6-16(15)14-21/h1-2,5-6,17H,3-4,7-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQTCZDXORQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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